4-[2-(Dimethylamino)ethoxy]benzylamine

Catalog No.
S704578
CAS No.
20059-73-8
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethoxy]benzylamine

CAS Number

20059-73-8

Product Name

4-[2-(Dimethylamino)ethoxy]benzylamine

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3

InChI Key

OBHPRQNPNGQGCK-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CN

Synonyms

4-[2-(Dimethylamino)ethoxy]benzenemethanamine; p-[2-(Dimethylamino)ethoxy]benzylamine; 2-[4-(Aminomethyl)phenoxy]-N,N-dimethylethanamine; 4-[2-(Dimethylamino)ethoxy]benzylamine; NSC 37857

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN

Intermediate in Pharmaceutical Production

4-[2-(Dimethylamino)ethoxy]benzylamine (CAS Number: 20059-73-8) functions primarily as a chemical intermediate in the production of the drug Itopride Hydrochloride []. Itopride belongs to the class of medications known as gastro prokinetic agents, which stimulate the muscles in the stomach and intestines to improve digestion []. Several chemical suppliers advertise 4-[2-(Dimethylamino)ethoxy]benzylamine specifically for this purpose [, ].

4-[2-(Dimethylamino)ethoxy]benzylamine is an aromatic amine with the molecular formula C11_{11}H18_{18}N2_2O and a molecular weight of 194.27 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Itopride hydrochloride, a gastroprokinetic agent used to treat gastrointestinal disorders such as dyspepsia and functional dyspepsia . The compound features a dimethylamino group and an ethoxy group attached to a benzylamine structure, contributing to its biological activity and chemical reactivity.

  • Skin and eye irritation [].
  • Respiratory tract irritation if inhaled [].
  • Flammability [].

  • Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its pharmacological properties.
  • Substitution: Substitution reactions allow for the introduction of different functional groups, which can enhance or change the compound's activity.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions often require controlled temperatures and pH levels to ensure desired outcomes.

4-[2-(Dimethylamino)ethoxy]benzylamine exhibits significant biological activity due to its role as an intermediate in the synthesis of Itopride hydrochloride. Itopride is known for its prokinetic effects, enhancing gastrointestinal motility and improving symptoms associated with dyspepsia . Studies suggest that compounds with similar structures may also exhibit neuroprotective effects and influence neurotransmitter systems, particularly in the context of gastrointestinal health .

Several methods have been reported for synthesizing 4-[2-(Dimethylamino)ethoxy]benzylamine:

  • Starting from N,N-dimethylethanolamine: This method involves multiple steps including chlorination, etherification, oximation, and hydrogenation, yielding approximately 65.6% under mild conditions suitable for industrial production .
  • Using 4-hydroxybenzeneacetamide: In this method, 4-hydroxybenzeneacetamide reacts with 2-dimethylaminoethyl chloride followed by a Hofmann rearrangement using sodium hypochlorite. This route is noted for its short synthetic pathway and high yield .

Both methods emphasize the use of readily available and cost-effective starting materials, making them viable for large-scale production.

The primary application of 4-[2-(Dimethylamino)ethoxy]benzylamine lies in its role as an intermediate in the manufacture of Itopride hydrochloride. Beyond this, it serves as a reagent in pharmaceutical research for developing novel drugs targeting gastrointestinal disorders. Its structural characteristics make it a candidate for further modifications aimed at enhancing therapeutic efficacy .

Several compounds share structural similarities with 4-[2-(Dimethylamino)ethoxy]benzylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Itopride hydrochlorideBenzamide derivativeSpecifically designed as a gastroprokinetic agent
2-DimethylaminoethanolContains a dimethylamino groupSimpler structure; used as a building block
N,N-DimethylphenethylamineAromatic amineExhibits different pharmacological properties
4-MethoxybenzylamineSimilar benzylamine structureDifferent substituent may affect biological activity

4-[2-(Dimethylamino)ethoxy]benzylamine is unique due to its specific combination of ethoxy and dimethylamino functionalities, which contribute to its distinct biological activity and utility in drug synthesis compared to other similar compounds .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (90.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (87.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20059-73-8

Dates

Modify: 2023-08-15

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